5-fluoro-2-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide
Description
5-fluoro-2-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a fused tetrahydroquinazoline-piperidine scaffold. This compound’s structure integrates a benzenesulfonamide group substituted with a fluorine atom at position 5 and a methoxy group at position 2. The piperidine moiety is further linked to a 2-methyl-5,6,7,8-tetrahydroquinazoline ring, which may confer rigidity and enhance binding affinity to biological targets such as kinases or G-protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3S/c1-14-23-18-6-4-3-5-17(18)21(24-14)26-11-9-16(10-12-26)25-30(27,28)20-13-15(22)7-8-19(20)29-2/h7-8,13,16,25H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDPVVISYJQBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=C(C=CC(=C4)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets and cause significant changes in the biological system. These changes can lead to various biological activities, as mentioned above.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these pathways can lead to various therapeutic effects.
Result of Action
Given the broad-spectrum biological activities of similar indole derivatives, it can be inferred that this compound may have significant molecular and cellular effects.
Biological Activity
5-Fluoro-2-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, effects on specific cell types, and its mechanism of action.
Chemical Structure
The compound has a complex structure that includes a sulfonamide group, a piperidine ring, and a tetrahydroquinazoline moiety. This structural diversity is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that certain sulfonamide derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-Fluoro Compound A | 50 | Staphylococcus aureus |
| 5-Fluoro Compound B | 100 | Escherichia coli |
| 5-Fluoro Compound C | 200 | Klebsiella pneumoniae |
Anti-inflammatory Effects
In addition to antimicrobial properties, there is evidence suggesting that the compound may exert anti-inflammatory effects. Studies on related compounds indicate they can suppress IL-17 release in T-helper cells, which plays a crucial role in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
The exact mechanism by which this compound exerts its effects is still under investigation. However, sulfonamides are known to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of dihydropteroate synthase. This mechanism is likely relevant for the antimicrobial activity observed with this compound.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates of bacteria. The results indicated that several derivatives exhibited potent activity against resistant strains, highlighting the potential of 5-fluoro derivatives in combating antibiotic resistance .
- Anti-inflammatory Response : Another study focused on the anti-inflammatory properties of benzene sulfonamides. It was found that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting their utility in inflammatory conditions .
- Toxicological Assessment : Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that while some derivatives show effective biological activity, they also require careful evaluation for potential cytotoxic effects .
Comparison with Similar Compounds
Core Structural Differences
The table below summarizes key structural differences between the target compound and analogs identified in recent literature and patents:
Functional Group Analysis
- Sulfonamide vs. Amide Backbone: The target compound’s benzenesulfonamide group differs from benzamide derivatives (e.g., ).
- Heterocyclic Cores :
- The tetrahydroquinazoline-piperidine core in the target compound provides a rigid, planar structure, which may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
- Pyrimido-diazepine () and triazolo-pyridine () cores introduce varied ring sizes and electronic profiles, possibly altering target selectivity.
- Substituent Effects :
Pharmacokinetic and Physicochemical Properties (Inferred)
- LogP : The tetrahydroquinazoline-piperidine core likely increases lipophilicity (predicted LogP ~3.5), favoring blood-brain barrier penetration compared to polar triazolo-pyridine derivatives ().
Research Findings and Implications
- Kinase Inhibition: Tetrahydroquinazoline derivatives are known to inhibit kinases (e.g., EGFR, VEGFR) by mimicking ATP’s adenine moiety .
- Antimicrobial Potential: Sulfonamide-pyrimidine hybrids () exhibit activity against resistant pathogens, though the target compound’s fluoro-methoxy motif may broaden its spectrum.
- Metabolic Stability : Fluorination (target compound and ) may reduce cytochrome P450-mediated metabolism, extending half-life .
Preparation Methods
Cyclocondensation of 1,3-Diaminopropane with Cyclohexanone
The tetrahydroquinazoline scaffold is synthesized via cyclocondensation of 1,3-diaminopropane and cyclohexanone under acidic conditions.
Procedure :
Introduction of the 2-Methyl Group
Methylation at the 2-position is achieved via Friedel-Crafts alkylation:
- Treat 5,6,7,8-tetrahydroquinazolin-4-amine with methyl iodide (1.2 equiv) and AlCl₃ (1.5 equiv) in dichloromethane (0.3 M).
- Stir at 25°C for 6 hours.
- Quench with ice-water and extract with DCM.
- Isolate 2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine (85% yield).
Preparation of Piperidin-4-Amine Intermediate
Boc Protection of Piperidine
To prevent undesired side reactions during subsequent steps, the piperidine nitrogen is protected:
Coupling with Tetrahydroquinazoline
The tetrahydroquinazoline moiety is introduced via Buchwald-Hartwig amination:
- Combine 2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine (1.0 equiv), tert-butyl 4-bromopiperidine-1-carboxylate (1.1 equiv), Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane (0.2 M).
- Heat at 100°C for 18 hours under N₂.
- Filter through Celite and concentrate.
- Deprotect Boc with HCl in dioxane (4 M, 2 hours) to yield 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine (68% over two steps).
Sulfonamide Bond Formation
Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride
Coupling with Piperidin-4-Amine
- Dissolve 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine (1.0 equiv) in pyridine (0.3 M).
- Add 5-fluoro-2-methoxybenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
- Warm to 25°C and stir for 12 hours.
- Quench with water and extract with ethyl acetate.
- Purify via flash chromatography to yield the target compound (75% yield).
Optimization and Alternative Methods
Enzymatic Approaches for Piperidine Synthesis
A chemo-enzymatic cascade using amine oxidase and ene imine reductase (EneIRED) enables stereoselective synthesis of piperidine intermediates. This method achieves up to 94% enantiomeric excess but requires specialized biocatalysts.
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 min) reduces reaction time for Buchwald-Hartwig amination, improving yield to 76%.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
The synthesis of this sulfonamide derivative involves multi-step reactions, including sulfonamide bond formation, heterocyclic ring construction (tetrahydroquinazolin), and piperidine substitution. Key considerations include:
- Reagent selection : Use hydrogen peroxide for oxidation steps and palladium on carbon for catalytic reductions to minimize side products .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while dichloromethane aids in intermediate purification .
- Temperature control : Maintain temperatures between 60–80°C for sulfonylation steps to avoid decomposition .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization in ethanol yields >95% purity .
Q. How can structural characterization be reliably performed for this compound?
- NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions and verifying the absence of regioisomers. Key peaks include aromatic protons (δ 6.8–7.5 ppm) and methyl groups on the tetrahydroquinazolin ring (δ 1.2–1.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns, ensuring correct molecular assembly .
- X-ray crystallography : Single-crystal diffraction (e.g., using Oxford Diffraction equipment) resolves 3D conformation and hydrogen bonding networks, critical for understanding biological interactions .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Target validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) to confirm target engagement. For example, discrepancies in IC50 values may arise from assay-specific conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability testing : Assess compound stability in microsomal models to differentiate intrinsic activity from artifacts caused by rapid degradation .
- Structural analogs : Compare activity profiles of derivatives (e.g., replacing the fluoro group with chloro or methoxy) to isolate structure-activity relationships (SAR) .
Q. How can computational methods optimize the design of derivatives for specific biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like carbonic anhydrase or kinases. Focus on key residues (e.g., Zn2+ coordination in metalloenzymes) .
- QSAR modeling : Train models on datasets of sulfonamide derivatives to predict logP, solubility, and bioactivity. Parameters like molar refractivity and topological polar surface area are critical for blood-brain barrier penetration .
- MD simulations : Analyze dynamic interactions (e.g., RMSD, hydrogen bond persistence) over 100-ns trajectories to refine docking predictions .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stabilization upon compound binding .
- CRISPR/Cas9 knockout models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
- Transcriptomics/proteomics : Use RNA-seq or LC-MS/MS to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
Methodological Challenges and Solutions
Q. How can low solubility in aqueous buffers be addressed during in vitro assays?
Q. What techniques improve reproducibility in crystallography studies of this compound?
- Crystal growth : Optimize vapor diffusion methods using PEG 4000 as a precipitant. Slow cooling (0.5°C/day) reduces lattice defects .
- Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data. SHELX software refines structures with R-factors < 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
